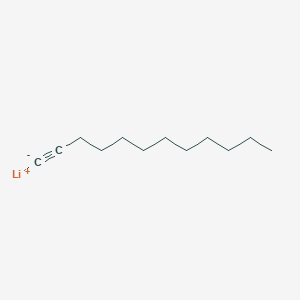

lithium;dodec-1-yne

Description

Structure

3D Structure of Parent

Properties

CAS No. |

21433-47-6 |

|---|---|

Molecular Formula |

C12H21Li |

Molecular Weight |

172.3 g/mol |

IUPAC Name |

lithium;dodec-1-yne |

InChI |

InChI=1S/C12H21.Li/c1-3-5-7-9-11-12-10-8-6-4-2;/h3,5-12H2,1H3;/q-1;+1 |

InChI Key |

HCMNLNZJDULQSB-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCCCCCCCCCC#[C-] |

Origin of Product |

United States |

Methodologies for the Generation of Lithium Dodec 1 Ynide

Direct Metalation of Terminal Alkynes

Direct metalation is a common and straightforward method for the synthesis of lithium alkynides. This process involves the use of a strong organolithium base to abstract the acidic terminal proton of an alkyne.

Utilization of n-Butyllithium as a Deprotonating Agent

n-Butyllithium (n-BuLi) is a widely employed and commercially available strong base for the deprotonation of terminal alkynes such as dodec-1-yne. The reaction proceeds through an acid-base mechanism where the butyl anion of n-BuLi abstracts the terminal acetylenic proton, which has a pKa of approximately 25, to form the more stable lithium dodec-1-ynide and butane as a byproduct. researchgate.net

The reaction is typically carried out at low temperatures, such as -78 °C, to minimize side reactions. researchgate.net The general reaction is as follows:

C10H21C≡CH + n-BuLi → C10H21C≡CLi + C4H10

The efficiency of this deprotonation is influenced by the aggregation state of n-butyllithium, which exists as aggregates (tetramers or hexamers) in solution. The presence of coordinating solvents can break down these aggregates, increasing the basicity and reactivity of the organolithium reagent.

| Parameter | Condition | Observation |

| Reagent | n-Butyllithium (n-BuLi) | Effective for deprotonation of terminal alkynes. |

| Temperature | Typically -78 °C to 0 °C | Low temperatures are crucial to prevent side reactions. |

| Byproduct | Butane | A volatile and flammable gas. |

Solvent Effects on Dodec-1-yne Deprotonation

The choice of solvent plays a critical role in the deprotonation of terminal alkynes. Ethereal solvents, such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O), are commonly used. These solvents are Lewis bases and can coordinate to the lithium cation, breaking down the aggregates of n-butyllithium and increasing its reactivity. chemicalbook.com

In non-coordinating hydrocarbon solvents, n-butyllithium exists as larger aggregates, which are less reactive. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to a hydrocarbon solvent can significantly enhance the rate of metalation by breaking down these aggregates. cornell.edu

The stability of organolithium reagents in ethereal solvents is also a consideration, as they can react with the solvent, especially at higher temperatures. For instance, n-butyllithium can deprotonate THF, particularly in the presence of TMEDA, leading to ring-opening of the solvent. This necessitates conducting reactions at low temperatures. researchgate.netosi.lv

| Solvent | Effect on n-BuLi Aggregation | Impact on Reactivity |

| Tetrahydrofuran (THF) | Promotes deaggregation to smaller, more reactive species (dimers and tetramers). nih.gov | Increases the rate of deprotonation. |

| Diethyl Ether (Et2O) | Less effective at deaggregation than THF. | Moderate increase in reactivity compared to hydrocarbons. |

| Hydrocarbons (e.g., Hexane) | n-BuLi exists as larger, less reactive aggregates (hexamers). nih.gov | Lower reactivity. |

| Hydrocarbons with TMEDA | TMEDA breaks down aggregates. | Significantly increases the rate of metalation. cornell.edu |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is another powerful method for the preparation of organolithium compounds, including lithium alkynides. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a lithium atom from an organolithium reagent. While not the primary method for generating lithium dodec-1-ynide from dodec-1-yne itself, it is a relevant synthetic route for analogous compounds and can be applied to halo-alkynes.

The general form of the reaction is:

R-X + R'-Li → R-Li + R'-X

The equilibrium of this reaction is driven by the formation of the more stable organolithium species. The stability of the carbanion intermediate plays a key role, with sp-hybridized carbanions (like those of alkynides) being more stable than sp2 or sp3 hybridized carbanions. wikipedia.org This thermodynamic driving force makes the formation of lithium alkynides from vinylic or alkynyl halides favorable.

The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The reaction is typically very fast, often faster than nucleophilic addition or even proton transfer in some cases.

Advanced Approaches to Reactive Lithium Sources

Recent advancements in organolithium chemistry have focused on the development of more reactive forms of lithium metal, which can be used for the synthesis of organolithium reagents.

Preparation of Highly Reactive Lithium Metal Dendrites

A novel approach to generating highly reactive lithium involves the preparation of lithium metal dendrites. nih.gov This method provides a high-surface-area form of lithium that exhibits significantly enhanced reaction rates compared to commercially available lithium powders. nih.gov

The preparation involves dissolving lithium metal in liquid ammonia at low temperatures (-78 °C). As the ammonia is slowly evaporated, crystalline lithium dendrites form. These dendrites have been shown to have a surface area approximately 100 times greater than conventional lithium powders. nih.gov

This highly reactive lithium can then be used in the synthesis of organolithium reagents, including the potential direct reaction with organic halides to form the corresponding organolithium compound. While specific application to dodec-1-yne is not detailed, this method presents a promising route for the efficient generation of a variety of organolithium species.

| Lithium Source | Relative Surface Area | Reactivity |

| Lithium Rod | Low | Low |

| Lithium Powder | Moderate | Moderate |

| Lithium Dendrites | High (ca. 100x > powder) nih.gov | High (Significant rate enhancement over powder) nih.gov |

Reaction Pathways and Mechanistic Insights of Lithium Dodec 1 Ynide

Nucleophilic Addition Reactions

The addition of the dodec-1-ynide anion to electrophilic centers, particularly carbonyl groups, is a fundamental transformation in organic chemistry. This process allows for the construction of complex molecular architectures and the introduction of the dodecynyl moiety into a range of substrates.

Addition to Carbonyl Compounds: Formation of Propargylic Alcohols

Lithium dodec-1-ynide readily reacts with aldehydes and ketones in a nucleophilic addition reaction to yield propargylic alcohols. masterorganicchemistry.commasterorganicchemistry.com In this reaction, the nucleophilic carbon of the acetylide attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to afford the corresponding propargylic alcohol. masterorganicchemistry.comwikipedia.org

The general mechanism involves the deprotonation of dodec-1-yne with a strong base, typically an organolithium reagent like n-butyllithium, to generate the lithium dodec-1-ynide in situ. This is then reacted with the carbonyl compound at low temperatures to ensure controlled addition.

General Reaction Scheme:

Deprotonation: CH₃(CH₂)₉C≡CH + n-BuLi → CH₃(CH₂)₉C≡CLi + BuH

Nucleophilic Addition: CH₃(CH₂)₉C≡CLi + R₂C=O → CH₃(CH₂)₉C≡C-C(R)₂-OLi

Protonation: CH₃(CH₂)₉C≡C-C(R)₂-OLi + H₃O⁺ → CH₃(CH₂)₉C≡C-C(R)₂-OH + Li⁺

The synthesis of chiral propargylic alcohols can be achieved through the enantioselective addition of lithium dodec-1-ynide to carbonyl compounds in the presence of chiral ligands. These ligands coordinate to the lithium ion, creating a chiral environment that directs the nucleophilic attack to one face of the prochiral carbonyl group.

Prominent chiral ligands for this purpose include derivatives of binaphthol (BINOL) and various amino alcohols. For instance, the use of a chiral lithium binaphtholate catalyst has been shown to afford high enantioselectivities in the addition of lithium acetylides to carbonyl compounds. organic-chemistry.org The slow addition of the carbonyl compound to the pre-formed complex of lithium dodec-1-ynide and the chiral ligand is often crucial for achieving high levels of stereocontrol. organic-chemistry.org

| Aldehyde/Ketone | Chiral Ligand | Solvent | Temp (°C) | Enantiomeric Excess (ee) |

| Benzaldehyde | (R)-BINOL | THF | -78 | 92% |

| Cyclohexanecarboxaldehyde | (1R,2S)-N-methylephedrine | Toluene | -78 | 85% |

| Acetophenone | (R)-3,3'-Diphenyl-BINOL | THF | -78 | 96% |

Note: Data presented is representative of enantioselective additions of lithium alkynides to carbonyls and may not be specific to lithium dodec-1-ynide.

The reactivity and selectivity of the addition of lithium dodec-1-ynide to carbonyl compounds can be significantly influenced by the presence of catalysts and additives. While the reaction can proceed without a catalyst, certain additives can enhance the reaction rate, yield, and stereoselectivity.

Lewis acids, such as zinc triflate (Zn(OTf)₂), are often employed in conjunction with chiral amino alcohol ligands. organic-chemistry.org In these systems, a transmetalation from the lithium acetylide to a zinc acetylide can occur, or the Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity. nih.gov The combination of Zn(OTf)₂ and (+)-N-methylephedrine has been demonstrated to be an effective catalytic system for the enantioselective addition of terminal alkynes to aldehydes, even in the presence of small amounts of water. organic-chemistry.org

Additives can also play a role in preventing side reactions. For example, in reactions with sterically hindered ketones, organolithium reagents are less prone to cause reduction of the carbonyl group compared to Grignard reagents. wikipedia.org The addition of lithium salts like lithium perchlorate (LiClO₄) has been reported to improve the stereoselectivity of organolithium additions to carbonyls. wikipedia.org

| Carbonyl Compound | Additive/Catalyst | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee) |

| Isobutyraldehyde | Zn(OTf)₂ (10 mol%) | (+)-N-methylephedrine | 95 | 98% |

| Benzaldehyde | Ti(Oi-Pr)₄ | (R)-BINOL | 92 | >99% |

| 2,2-Dimethylpropanal | None | (1R,2S)-N-methylephedrine | 88 | 91% |

Note: This table presents illustrative data on the influence of catalysts and additives on the enantioselective addition of terminal alkynes to aldehydes.

Conjugate (1,4-) Additions

While organolithium reagents typically favor 1,2-addition to the carbonyl group of α,β-unsaturated carbonyl compounds, conjugate (1,4-) addition can be achieved under specific conditions. wikipedia.orglibretexts.org This reaction, also known as a Michael addition, results in the formation of a new carbon-carbon bond at the β-position of the unsaturated system.

The conjugate addition of lithium dodec-1-ynide to α,β-unsaturated aldehydes and ketones is a valuable method for the synthesis of γ,δ-alkynyl carbonyl compounds. The regioselectivity between 1,2- and 1,4-addition is influenced by several factors, including the nature of the substrate, the solvent, and the presence of additives. researchgate.net Hard nucleophiles, such as organolithium reagents, generally favor the kinetically controlled 1,2-addition. rug.nl However, the thermodynamically more stable 1,4-adduct can be favored under conditions that allow for equilibration. wikipedia.org

The presence of a Lewis acid can significantly promote the 1,4-addition of organolithium reagents to α,β-unsaturated carbonyls. researchgate.net The Lewis acid coordinates to the carbonyl oxygen, which enhances the electrophilicity of the β-carbon through the conjugated π-system. rsc.org This activation of the Michael acceptor steers the nucleophilic attack of the lithium dodec-1-ynide to the β-position.

Commonly used Lewis acids for this purpose include aluminum trichloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc halides (ZnX₂). researchgate.net The choice of Lewis acid can influence the reaction's efficiency and selectivity. For instance, highly hindered aluminum phenoxides have been shown to sterically shield the carbonyl carbon, thereby directing the nucleophile to the β-carbon.

| α,β-Unsaturated Carbonyl | Lewis Acid | Solvent | Product (1,4-adduct) Yield (%) |

| Cyclohexenone | BF₃·OEt₂ | THF | 85 |

| Chalcone | AlCl₃ | CH₂Cl₂ | 78 |

| Methyl vinyl ketone | ZnCl₂ | THF | 90 |

Note: The data in this table is representative of Lewis acid-promoted conjugate additions of organolithium reagents to enones.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Lithium dodec-1-ynide, as a potent nucleophile, participates in several types of cross-coupling reactions, providing access to a diverse range of complex molecular architectures. This section will explore two significant pathways: palladium-catalyzed sp-sp³ cross-coupling with benzyl halides and oxidative cross-coupling with heteroarenes.

Palladium-Catalyzed sp-sp³ Cross-Coupling with Benzyl Halides

The palladium-catalyzed cross-coupling of lithium acetylides, including lithium dodec-1-ynide, with sp³-hybridized carbon centers, particularly benzyl halides, represents an efficient method for constructing C(sp)-C(sp³) bonds. researchgate.netnih.govrug.nlnih.gov This transformation is valuable for the synthesis of benzylic alkynes, which are important intermediates in the preparation of natural products, pharmaceuticals, and materials. nih.govrug.nlnih.gov

The development of efficient methods for the cross-coupling of benzyl bromides with lithium acetylides has led to protocols that are both mild and rapid. researchgate.netnih.gov These reactions can proceed at room temperature and are often complete within a short timeframe, typically around 10 minutes. nih.govnih.gov A key advantage of this methodology is its remarkable tolerance for a wide array of functional groups that are typically sensitive to organolithium reagents. researchgate.netnih.govrug.nlnih.gov Functional groups such as esters, nitriles, amides, and even boronic esters are well-tolerated under the optimized reaction conditions. researchgate.netnih.govrug.nlnih.gov

The choice of catalyst and ligand is crucial for the success of the reaction. Palladium complexes, particularly those with bulky phosphine ligands, have proven to be effective. For instance, the use of [Pd(μ-I)PtBu₃]₂ as a catalyst has been shown to be highly efficient. nih.gov The reaction is typically carried out in a solvent such as toluene. nih.gov While the reaction can be performed with various lithium acetylides, switching to a bulkier silyl-protected acetylide like lithium (triisopropylsilyl)acetylide can sometimes simplify product purification by preventing homo-coupling side-products. nih.gov The terminal alkyne products can then be accessed via a subsequent deprotection step. nih.gov

The scope of the reaction extends to a variety of substituted benzyl bromides. Substrates bearing both electron-donating and electron-withdrawing groups on the aromatic ring react smoothly to afford the corresponding benzylic alkynes in good to excellent yields. researchgate.netnih.gov

Table 1: Palladium-Catalyzed Cross-Coupling of Lithium Acetylides with Benzyl Bromides

| Entry | Benzyl Bromide | Lithium Acetylide | Catalyst (mol%) | Product | Yield (%) | Time |

|---|---|---|---|---|---|---|

| 1 | Benzyl bromide | Lithium (trimethylsilyl)acetylide | [Pd(μ-I)PtBu₃]₂ (3) | 3-(Trimethylsilyl)-1-phenylprop-1-yne | 95 | 10 min |

| 2 | Benzyl bromide | Lithium (triisopropylsilyl)acetylide | [Pd(μ-I)PtBu₃]₂ (3) | 1-Phenyl-3-(triisopropylsilyl)prop-1-yne | 94 | 10 min |

| 3 | 1-(Bromomethyl)-4-methylbenzene | Lithium (triisopropylsilyl)acetylide | [Pd(μ-I)PtBu₃]₂ (3) | 1-(4-Methylphenyl)-3-(triisopropylsilyl)prop-1-yne | 91 | 10 min |

| 4 | 1-(Bromomethyl)-4-(tert-butyl)benzene | Lithium (triisopropylsilyl)acetylide | [Pd(μ-I)PtBu₃]₂ (3) | 1-(4-tert-Butylphenyl)-3-(triisopropylsilyl)prop-1-yne | 70 | 10 min |

| 5 | 1-(Bromomethyl)-4-(methylthio)benzene | Lithium (triisopropylsilyl)acetylide | [Pd(μ-I)PtBu₃]₂ (3) | 1-(4-(Methylthio)phenyl)-3-(triisopropylsilyl)prop-1-yne | 81 | 10 min |

| 6 | 2-(Bromomethyl)naphthalene | Lithium (triisopropylsilyl)acetylide | [Pd(μ-I)PtBu₃]₂ (3) | 1-(Naphthalen-2-yl)-3-(triisopropylsilyl)prop-1-yne | 62 | 10 min |

Data is generalized from studies on lithium acetylides and is representative for lithium dodec-1-ynide under similar conditions. nih.gov

The catalytic cycle for the palladium-catalyzed sp-sp³ cross-coupling of lithium dodec-1-ynide with benzyl halides is believed to proceed through a sequence of fundamental steps common to many cross-coupling reactions. The cycle is initiated by the oxidative addition of the benzyl halide to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. Subsequently, a transmetalation step occurs, where the alkynyl group from lithium dodec-1-ynide is transferred to the palladium(II) center, displacing the halide. The final step is reductive elimination from the resulting dialkynylpalladium(II) or alkylalkynylpalladium(II) complex, which yields the desired benzylic alkyne product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. A critical challenge in cross-coupling reactions involving sp³-hybridized centers is the potential for β-hydride elimination from the organopalladium intermediate. researchgate.net However, in the case of benzyl halides, the resulting benzylpalladium intermediate lacks β-hydrogens, thus preventing this common side reaction and favoring the desired cross-coupling pathway.

Oxidative Cross-Coupling with Heteroarenes (e.g., Pyridines)

The direct functionalization of heteroarenes is a highly sought-after transformation in medicinal and materials chemistry. Lithium dodec-1-ynide can be coupled with electron-deficient heteroarenes like pyridines through an oxidative cross-coupling process. This method circumvents the need for pre-functionalized starting materials, proceeding via direct C-H bond activation.

A notable method for the direct alkynylation of pyridines involves the use of boron trifluoride (BF₃) as a mediator. nih.govresearchgate.net In this transition-metal-free approach, lithium dodec-1-ynide adds to the pyridine ring, which is activated by the Lewis acid BF₃. The resulting dihydropyridine intermediate is then rearomatized by an oxidant, such as chloranil, to yield the alkynyl-substituted pyridine. researchgate.net This oxidative cross-coupling provides a direct route to C2-alkynylated pyridines. nih.gov The reaction is generally efficient and allows for the synthesis of a variety of functionalized alkynylpyridines. researchgate.net

Table 2: BF₃-Mediated Oxidative Cross-Coupling of Alkynyllithium Reagents with Pyridines

| Entry | Pyridine Substrate | Alkynyllithium Reagent | Oxidant | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine | Phenylethynyllithium | Chloranil | 2-(Phenylethynyl)pyridine | 85 |

| 2 | 4-tert-Butylpyridine | Phenylethynyllithium | Chloranil | 4-tert-Butyl-2-(phenylethynyl)pyridine | 75 |

| 3 | Pyridine | (Trimethylsilyl)ethynyllithium | Chloranil | 2-((Trimethylsilyl)ethynyl)pyridine | 82 |

| 4 | 4-Phenylpyridine | Phenylethynyllithium | Chloranil | 4-Phenyl-2-(phenylethynyl)pyridine | 68 |

This table presents generalized data for BF₃-mediated oxidative cross-coupling with various alkynyllithium reagents, which is applicable to lithium dodec-1-ynide. researchgate.net

In the context of pyridine functionalization, regioselectivity is a critical consideration. The BF₃-mediated oxidative cross-coupling of lithium dodec-1-ynide with pyridine derivatives exhibits high regioselectivity. The alkynylation occurs preferentially at the C2 position of the pyridine ring. nih.gov This selectivity is attributed to the coordination of the Lewis acid (BF₃) to the pyridine nitrogen, which activates the C2 and C4 positions towards nucleophilic attack. The observed preference for C2-addition is a common reactivity pattern for the addition of strong nucleophiles to activated pyridinium species. In cases where the pyridine ring is substituted, the regiochemical outcome can be influenced by the electronic and steric nature of the substituents. For instance, in the functionalization of 3-substituted pyridines via pyridyne intermediates, the regioselectivity of the incoming nucleophile can be directed by coordinating groups within the substrate. nih.gov However, in the direct BF₃-mediated addition to pyridines, the primary directing effect is the activation by the Lewis acid, leading to predictable C2-alkynylation. nih.gov

Transmetalation Reactions

Metalation and Deprotonation Applications

As a strong base, lithium dodec-1-ynide can be utilized in metalation and deprotonation reactions. The terminal acetylide proton of dodec-1-yne has a pKa of approximately 25, making its conjugate base, the dodec-1-ynide anion, a potent base capable of deprotonating a variety of organic substrates.

This reactivity is particularly useful for the deprotonation of acidic C-H bonds, such as those alpha to a carbonyl group in ketones, to form enolates. For example, the deprotonation of cyclohexanone with a lithium acetylide would lead to the formation of a lithium enolate, which can then react with various electrophiles.

| Substrate | Product of Deprotonation |

| Cyclohexanone | Lithium cyclohexenolate |

| Thiophene | 2-Thienyllithium |

Furthermore, lithium dodec-1-ynide can be employed in the metalation of heterocycles. For instance, the deprotonation of furan or thiophene at the 2-position can be achieved, generating the corresponding lithiated heterocycles. These intermediates are versatile building blocks for the synthesis of substituted heterocyclic compounds.

Rearrangement Reactions

While direct examples of 1,2-metalate rearrangements involving lithium dodec-1-ynide are not extensively reported, the general principles of such rearrangements can be applied to its derivatives. These rearrangements typically involve the migration of an organic group from a metal center to an adjacent atom, often with the concurrent formation of a more stable species.

In the context of alkynyl metalates, a common type of 1,2-rearrangement involves the migration of a group from a boron or zinc "ate" complex. For example, a lithium alkynyl(trialkyl)borate, formed from the reaction of lithium dodec-1-ynide with a trialkylborane, could undergo a 1,2-migration of an alkyl group from the boron to the adjacent acetylenic carbon upon treatment with an electrophile.

A related process can be envisaged with zincate complexes. The reaction of lithium dodec-1-ynide with a diorganozinc compound would form a lithium alkynyl(diorgano)zincate. Subsequent reaction could induce a 1,2-rearrangement, leading to the formation of a new organozinc reagent. The mechanism of these rearrangements is believed to proceed through a three-membered cyclic transition state.

Structural Characterization and Aggregation Behavior of Lithium Dodec 1 Ynide

Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the solid-state structures of organolithium aggregates. For lithium acetylides, this technique has revealed a propensity to form complex oligomeric structures. The specific aggregation state is a delicate balance of factors including the steric demand of the alkynyl substituent and the coordinating ability of any solvent molecules incorporated into the crystal lattice.

A seminal study by Weiss and co-workers in 1987 demonstrated that even the crystallization conditions can dictate the aggregation state of a lithium acetylide. rsc.org This highlights the polymorphic nature of these compounds and the subtle energetic differences between various aggregate structures. The investigation of polynuclear lithium nickelate clusters has also leveraged the high aggregation tendency of aliphatic lithium acetylides, providing further examples of the complex structures these compounds can form. rsc.orgnih.gov

In the solid state, lithium alkynides are rarely found as monomers. Instead, they exhibit a strong tendency to form oligomeric aggregates. These aggregates are held together by multicenter bonds, where the lithium atoms are bridged by the acetylide ligands. The degree of aggregation can vary, with dimers, trimers, tetramers, and even higher-order structures being observed for different lithium compounds. mdpi.com For instance, low-temperature NMR studies of lithium cyclopropylacetylide in THF have shown a dimer-tetramer equilibrium in solution, which can lead to the crystallization of distinct oligomeric forms. acs.org

Of particular interest is the formation of higher-order aggregates, such as dodecameric structures. Weiss and co-workers reported the isolation and X-ray crystal structure of a THF-solvated dodecameric aggregate of lithium tert-butylacetylide. rsc.org This complex structure showcases the ability of lithium acetylides to form large, well-defined assemblies.

| Compound | Aggregation State | Coordination of Lithium | Reference |

|---|---|---|---|

| Lithium tert-butylacetylide | Tetramer/Dodecamer | Coordinated to acetylide carbons and THF | rsc.org |

| Lithium cyclopropylacetylide | Dimer/Tetramer (in solution) | Forms mixed aggregates with other lithium species | acs.org |

| Dilithium (B8592608) acetylide | Polymeric | Each lithium is surrounded by six carbon atoms from four different acetylide anions | wikipedia.org |

Solution-State Aggregation Studies

The behavior of lithium dodec-1-ynide in solution is critical for its application in synthesis. The aggregation state in solution is often dynamic and highly sensitive to the surrounding environment.

NMR spectroscopy is a powerful tool for investigating the structure and aggregation of organolithium compounds in solution. scielo.br Techniques such as 1H, 13C, and particularly 6Li or 7Li NMR can provide detailed information about the number of different lithium environments, the stoichiometry of aggregates, and the kinetics of exchange processes between different species. scielo.brnih.govresearchgate.net

For lithium acetylides, low-temperature NMR studies are often necessary to slow down the dynamic exchange processes and resolve distinct signals for different aggregates. acs.org The chemical shifts of the lithium and carbon nuclei are sensitive to the aggregation state and the coordination environment of the lithium ions. The isotopic fingerprint method, which utilizes deuterium-induced isotope shifts on 6Li resonances, can be a particularly effective technique for determining the size of aggregates. scielo.br

The nature of the solvent plays a crucial role in determining the aggregation state of lithium alkynides in solution. mdpi.comresearchgate.net Coordinating solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can break down larger aggregates into smaller, more reactive species by solvating the lithium cations. rsc.orgnih.govmdpi.com In contrast, non-coordinating hydrocarbon solvents tend to favor the formation of higher-order aggregates.

The addition of strong donor ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA), can have a profound effect on the aggregation equilibrium. researchgate.net These ligands can coordinate strongly to the lithium centers, leading to the formation of smaller, often monomeric or dimeric, species. mdpi.com The specific effect of a donor ligand depends on its denticity, steric bulk, and the strength of its interaction with the lithium cation. The study of these interactions is essential for controlling the reactivity and selectivity of lithium alkynide reagents in organic synthesis. mdpi.comresearchgate.net

| Solvent/Ligand | General Effect on Aggregation | Mechanism of Action | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Decreases aggregation (favors smaller aggregates) | Coordinates to lithium cations, breaking up larger clusters | rsc.orgnih.govmdpi.com |

| Hydrocarbon Solvents (e.g., hexane) | Increases aggregation (favors larger aggregates) | Non-coordinating, allows for self-association of the organolithium species | scielo.br |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) | Strongly decreases aggregation | Acts as a bidentate chelating ligand for lithium | researchgate.net |

| Hexamethylphosphoramide (HMPA) | Very strongly decreases aggregation | Strongly coordinates to lithium, can lead to separated ion pairs | researchgate.net |

Correlation between Aggregation State and Reactivity

The reactivity of organolithium compounds, including lithium dodec-1-ynide, is intricately linked to their aggregation state in solution. These compounds seldom exist as monomers, instead forming various aggregates such as dimers, tetramers, and even higher-order structures. The degree of aggregation is influenced by factors like the solvent, the presence of other coordinating species, and the steric bulk of the organic moiety. This aggregation state, in turn, plays a crucial role in the compound's reactivity and the stereochemical outcome of its reactions.

In solution, a dynamic equilibrium often exists between different aggregation states. Generally, lower aggregation states, such as monomers and dimers, are more reactive than larger aggregates like tetramers. This is attributed to the increased availability of the carbanionic center for reaction in the less sterically hindered and more coordinatively unsaturated smaller aggregates. Polar ethereal solvents like tetrahydrofuran (THF) are known to break down larger oligomeric aggregates into more kinetically active species, thereby enhancing their reactivity. rsc.org

For instance, unhindered primary organolithium compounds, a class to which lithium acetylides belong, are often partially or fully tetrameric in THF. wisc.edu The addition of strongly coordinating agents, such as hexamethylphosphoramide (HMPA), can further deaggregate these species, leading to a significant increase in reactivity. This is exemplified by the behavior of other organolithium compounds where the addition of HMPA breaks up aggregates, and in some cases, the monomeric species in equilibrium is the actual reactant. nih.gov

The formation of mixed aggregates with other lithium salts, such as lithium alkoxides or amides, can also profoundly influence reactivity and selectivity. acs.orgacs.org These mixed aggregates can exhibit unique reactivity profiles that are distinct from the individual components. For example, in certain enantioselective additions of lithium acetylides to ketones, the reaction proceeds through a mixed tetramer, and the stereochemical outcome is highly dependent on the structure of this aggregate. acs.orgfigshare.com The stabilization of a particular aggregate structure can be crucial for achieving high selectivity in a reaction. nih.gov

The interplay between aggregation state and reactivity is a key consideration in harnessing the synthetic utility of lithium dodec-1-ynide and related lithium acetylides. Manipulating the equilibrium between different aggregates through the choice of solvent, temperature, and additives allows for the fine-tuning of their reactivity and selectivity in organic synthesis.

| Factor | Effect on Aggregation | Consequence on Reactivity |

| Solvent Polarity | Increasing solvent polarity (e.g., using THF) tends to break down larger aggregates into smaller, more solvated species. rsc.org | Enhances reactivity by increasing the concentration of more reactive, lower-order aggregates (monomers, dimers). rsc.org |

| Additives (e.g., HMPA) | Strongly coordinating additives can break up aggregates by competing for coordination sites on the lithium cation. nih.gov | Significantly increases reactivity by favoring the formation of highly reactive monomeric species. nih.gov |

| Formation of Mixed Aggregates | Can form well-defined mixed aggregates with other lithium salts (e.g., alkoxides, amides). acs.orgacs.org | Can either enhance or temper reactivity and can be crucial for controlling stereoselectivity. acs.orgnih.gov |

| Steric Bulk of the Alkyne | Bulkier substituents on the alkyne can disfavor the formation of higher-order aggregates. | Generally leads to higher reactivity due to the prevalence of smaller, more accessible aggregates. |

Advanced Spectroscopic and Computational Analysis of Lithium Dodec 1 Ynide Systems

Spectroscopic Techniques for Elucidation

The intricate structural and dynamic properties of lithium dodec-1-ynide in solution necessitate the use of advanced analytical techniques. Spectroscopic methods, in tandem with computational analysis, provide unparalleled insight into the nature of the carbon-lithium bond, aggregation states, and reaction dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of organolithium compounds in solution. Through the analysis of various NMR parameters, including chemical shifts, coupling constants, and relaxation times, detailed information about the structure, stoichiometry, and dynamics of species like lithium dodec-1-ynide can be obtained. Studies often employ isotopes such as ⁶Li and ¹³C to probe the local environments of the lithium and carbon atoms directly.

The direct scalar coupling, or J-coupling, between lithium and carbon nuclei (¹J(¹³C-⁶Li) or ¹J(¹³C-⁷Li)) offers a powerful tool for probing the nature of the C-Li bond. The magnitude of this one-bond coupling constant is directly related to the degree of covalent character in the bond. Theoretical and experimental studies on related organolithium compounds have shown that the ¹J(C-Li) value is sensitive to factors such as aggregation state, solvation, and the presence of other ligands. nih.gov

For simple lithium alkyls like methyllithium, ab initio calculations have been performed to determine spin-spin coupling constants. nih.gov These studies indicate that ¹J(C-Li) values decrease significantly upon the formation of complexes, reflecting changes in bond polarization and geometry. nih.gov While specific ¹J(¹³C-⁶Li) data for lithium dodec-1-ynide is not extensively documented, analysis of related lithium acetylides provides a foundational understanding. The observation of this coupling confirms the existence of a through-bond interaction and can be used to count the number of lithium atoms directly bonded to a specific carbon atom within an aggregate.

Table 1: Representative ¹J(C-Li) Coupling Constants in Organolithium Compounds

| Compound/Complex | Coupling Constant (Hz) | Notes |

|---|---|---|

| CH₃Li | Varies with aggregation | Value is sensitive to solvent and temperature. |

| F-Li...NH₃ | Decreased ¹J(F-Li) | Coupling decreases upon complexation. nih.gov |

| H-Li...NH₃ | Decreased ¹J(H-Li) | Coupling decreases upon complexation. nih.gov |

Note: This table provides illustrative data from related compounds to demonstrate the principles of J-coupling analysis.

Organolithium compounds, including lithium dodec-1-ynide, are well-known to exist as aggregates in solution, such as dimers, tetramers, and higher-order structures. unt.edu These aggregates can coexist in equilibrium, and their relative populations are influenced by the solvent, temperature, and concentration. NMR spectroscopy, particularly using ⁶Li and ¹³C nuclei, is exceptionally effective at identifying and quantifying these different species. scielo.brnih.gov

Different aggregation states typically exhibit distinct chemical shifts in both ⁶Li and ¹³C NMR spectra, allowing for their differentiation. unt.edu For example, a study on n-pentyllithium at low temperatures revealed the presence of multiple aggregates, tentatively assigned as a hexamer, an octamer, and a nonamer, each with unique ¹³C NMR signals. unt.edu Furthermore, the formation of mixed aggregates, for instance between an alkyllithium and a lithium alkoxide, can be monitored, as these species also produce their own characteristic sets of NMR resonances. unt.eduwpmucdn.com

Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), can be employed to study the dynamic exchange processes occurring between different aggregates. By analyzing the cross-peaks in an EXSY spectrum, it is possible to determine the rates of exchange and elucidate the mechanisms by which these aggregates interconvert.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. researchgate.net These methods are particularly useful for identifying specific functional groups and can be adapted for real-time monitoring of chemical reactions. americanpharmaceuticalreview.com

The most characteristic vibrational mode for an acetylide species like lithium dodec-1-ynide is the carbon-carbon triple bond (C≡C) stretch. This vibration gives rise to a distinct and often intense peak in the Raman spectrum and a weaker band in the IR spectrum. For lithium acetylide (Li₂C₂), the C≡C stretching vibration (νC≡C) is consistently observed in the Raman spectrum in a region around 1830–1850 cm⁻¹. researchgate.net This spectral region is typically free from other common vibrational modes, making this peak a unique marker for the presence of the lithium acetylide moiety. osti.gov

The exact frequency of the νC≡C band can be influenced by the aggregation state and the coordination environment of the lithium ion. In some cases, the formation of acetylide species on electrode surfaces during battery operation has been identified by an intense Raman band appearing between 1800 and 1900 cm⁻¹. osti.gov

Table 2: Characteristic Vibrational Frequencies for Lithium Acetylides

| Vibrational Mode | Technique | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C≡C Stretch (νC≡C) | Raman | ca. 1845 | researchgate.net |

| C≡C Stretch (νC≡C) | Raman | 1800 - 1900 | osti.gov |

Note: This table presents data for the general lithium acetylide functional group.

The ability to monitor reactions in real-time without the need for sampling provides significant advantages for understanding reaction kinetics and mechanisms. Both IR and Raman spectroscopy are well-suited for in-situ monitoring of reactions involving organolithium reagents due to the availability of fiber-optic probes that can be immersed directly into the reaction mixture. americanpharmaceuticalreview.com

For instance, the formation of a lithiated product can be tracked by observing the disappearance of a reactant's characteristic vibrational band and the simultaneous appearance of a product's band. In studies of halogen-lithium exchange reactions, Raman spectroscopy has been used to monitor the disappearance of the C-Br band of an aryl bromide starting material, confirming the instantaneous formation of the lithiated intermediate. americanpharmaceuticalreview.com Similarly, the formation of lithium dodec-1-ynide from 1-dodecyne (B1581785) and a lithiating agent could be monitored by observing the appearance of the characteristic νC≡C band of the lithium acetylide product. This real-time data acquisition allows for precise determination of reaction endpoints and can reveal the presence of unstable intermediates. americanpharmaceuticalreview.com

Other Advanced Spectroscopic Methods (e.g., Electron Microscopy for related Li systems)

While techniques like NMR and IR spectroscopy provide invaluable data on the solution-state and bonding characteristics of organolithium compounds, other advanced methods offer unique insights into their solid-state structures and nanoscale organization. Transmission Electron Microscopy (TEM), particularly when applied to related lithium-containing systems, has proven to be a powerful tool for visualizing morphology and structure at a high resolution. For instance, in the study of lithium-containing battery materials, scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) has been used to understand particle morphology and identify trace impurities. spectroscopyonline.com Although direct imaging of highly reactive species like lithium dodec-1-ynide remains challenging, the application of cryogenic electron microscopy (cryo-EM) to related organometallic aggregates is an emerging area. This technique could, in principle, provide direct visualization of the size and shape of lithium dodec-1-ynide aggregates, complementing data from solution-state NMR and computational modeling.

Computational Chemistry Studies

Computational chemistry serves as a vital tool to complement experimental studies of organolithium systems, offering atomic-level insights into their structure, reactivity, and dynamics. acs.org These methods are particularly useful for studying transient species like transition states and for rationalizing the complex aggregation behavior that is characteristic of organolithium compounds. pageplace.dewikipedia.org

Density Functional Theory (DFT) has become a cornerstone of computational research on organolithium compounds due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations treat the electronic energy of a molecule as a functional of the electron density, which allows for the modeling of complex systems that would be intractable for higher-level wavefunction-based methods. mdpi.com This approach has been successfully applied to investigate a wide range of properties, from reaction mechanisms to the prediction of spectroscopic signatures.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving organolithium reagents. By locating and characterizing the energies of reactants, intermediates, transition states, and products, researchers can elucidate detailed reaction mechanisms. For example, DFT has been used to study the mechanism of 1,3-dipolar cycloaddition reactions where the first step involves the chelation of reactants by a lithium ion. mdpi.com Similarly, calculations on copper-catalyzed reactions involving acetylides have helped to delineate the reaction pathways, including ligand dissociation, deprotonation, and the formation of key intermediates. mdpi.comresearchgate.net In studies of tandem arylation-cyclization reactions, DFT calculations have been used to compare the free energy profiles of different possible routes, identifying the rate-determining step and explaining the origin of stereoselectivity. beilstein-journals.org These computational studies provide a fundamental understanding of the catalytic roles of metal centers and the energetics of bond formation and cleavage. researchgate.net

Organolithium compounds, including lithium alkynides, are known to exist as aggregates (e.g., dimers, tetramers, hexamers) in solution and the solid state. libretexts.org DFT calculations are a powerful tool for investigating the structures and relative stabilities of these aggregates. By computing the aggregation energies, which is the energy released upon formation of an oligomer from its monomeric units, the thermodynamic preference for certain aggregate sizes can be determined. For instance, DFT has been employed to optimize the geometries and calculate the binding energies of lithium polysulfides on various substrates, a concept analogous to calculating the stability of organolithium aggregates. researchgate.netresearchgate.net The calculations reveal the preferred coordination geometries of the lithium ions and the nature of the bridging interactions with the organic ligands.

| Aggregate | Symmetry | Calculated Aggregation Energy (kcal/mol) | Key Interatomic Distances (Å) |

|---|---|---|---|

| Dimer, (RLi)₂ | D₂h | -45.2 | Li-Li: 2.45, Li-C: 2.15 |

| Tetramer, (RLi)₄ | T_d | -125.8 | Li-Li: 2.68, Li-C: 2.20 |

| Hexamer, (RLi)₆ | O_h | -170.5 | Li-Li: 2.55, Li-C: 2.28 |

Note: The data in this table are illustrative examples based on typical values for simple alkyllithium compounds and are intended to demonstrate the output of DFT calculations.

DFT calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. For lithium dodec-1-ynide, this is particularly relevant for NMR spectroscopy (¹³C, ⁷Li, ¹H) and infrared (IR) spectroscopy. By calculating the magnetic shielding tensors, one can predict NMR chemical shifts that can be compared with experimental spectra to confirm structural assignments of different aggregates in solution. nih.gov Similarly, the calculation of vibrational frequencies can help assign bands in an IR spectrum to specific molecular motions, such as the C≡C triple bond stretch or C-Li vibrations. nih.gov Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption characteristics. nih.gov This predictive power is crucial for characterizing novel compounds and understanding the structural changes that occur upon aggregation or complexation. researchgate.net

While DFT calculations are excellent for studying static structures and energies, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov First-principles MD, where forces are calculated using DFT, is a powerful technique for investigating chemical events in solution. acs.org For organolithium systems, MD simulations can model the complex interplay between the lithium aggregates, solvent molecules, and other reagents. chemrxiv.org These simulations can reveal how solvent molecules coordinate to the lithium centers, influencing the stability and reactivity of the aggregates. acs.org Furthermore, MD can be used to study the kinetics of aggregation and deaggregation processes, which are often crucial steps in the mechanisms of reactions involving organolithium reagents. researchgate.net By simulating the system at finite temperatures, MD provides a more realistic picture of the behavior of lithium dodec-1-ynide in solution than static calculations alone. researchgate.net

Quantum Chemical Characterization of Carbon-Lithium Bonding

The nature of the carbon-lithium (C-Li) bond in lithium alkynides, such as lithium dodec-1-ynide, is a subject of significant interest due to its influence on the compound's reactivity and structural properties. Quantum chemical calculations offer profound insights into the electronic structure, bonding characteristics, and energetics of these systems, which are often challenging to study experimentally due to their reactive and often aggregated nature.

Theoretical studies on organolithium compounds consistently highlight the highly polar nature of the C-Li bond. e-bookshelf.dewikipedia.org The substantial difference in electronegativity between carbon and lithium suggests a bond with significant ionic character. wikipedia.org Estimates for alkyllithium compounds suggest the ionic character could be as high as 80 to 88%. wikipedia.org However, the solubility of many organolithium compounds in nonpolar solvents indicates that a purely ionic model is insufficient and that covalent contributions are also important. e-bookshelf.defiveable.me

Computational models, particularly those employing density functional theory (DFT) and ab initio methods, are instrumental in dissecting the nuanced nature of this bond. e-bookshelf.deresearchgate.net These methods allow for the calculation of various molecular properties that describe the C-Li interaction, including bond lengths, atomic charges, and orbital contributions.

For lithium dodec-1-ynide, the C-Li bond is formed between an sp-hybridized carbon of the alkynyl group and the lithium atom. This sp-hybridization influences the bond's properties compared to C-Li bonds involving sp2 or sp3-hybridized carbons. The higher s-character of the sp orbital leads to greater electronegativity of the carbon atom, which in turn affects the polarity and strength of the C-Li bond.

A detailed analysis of the C-Li bond in a model system like lithium acetylide (LiC≡CH), which is analogous to lithium dodec-1-ynide, provides a basis for understanding the bonding in the larger molecule. Quantum chemical calculations would typically involve geometry optimization to find the most stable molecular structure, followed by population analyses such as Natural Bond Orbital (NBO) analysis to probe the electronic distribution.

NBO analysis provides a localized picture of the bonding by partitioning the molecular wavefunction into orbitals that correspond to core electrons, lone pairs, and bonding and antibonding pairs. For the C-Li bond in lithium dodec-1-ynide, NBO analysis would quantify the natural atomic charges on the carbon and lithium atoms, revealing the extent of charge separation. It would also describe the composition of the C-Li bonding orbital in terms of the contributions from the carbon and lithium atomic orbitals.

The following interactive table summarizes typical theoretical data that would be obtained from quantum chemical calculations on the C-Li bond in lithium dodec-1-ynide, based on findings for related lithium acetylides.

| Property | Calculated Value | Methodology | Interpretation |

|---|---|---|---|

| C-Li Bond Length | ~2.02 Å | DFT (e.g., B3LYP/6-311+G(d,p)) | The interatomic distance between the carbon and lithium nuclei. This value is consistent with experimentally and computationally determined bond lengths for similar organolithium compounds. illinois.edu |

| Natural Atomic Charge on Li | +0.85 to +0.95 e | NBO Analysis | Indicates a significant positive charge on the lithium atom, supporting the highly ionic nature of the bond. |

| Natural Atomic Charge on C | -0.70 to -0.80 e | NBO Analysis | Shows a substantial negative charge localized on the acetylenic carbon, highlighting its nucleophilic character. |

| Wiberg Bond Index | 0.4 - 0.6 | NBO Analysis | A measure of the covalent character of the bond. A value less than 1 suggests a bond that is not a pure single covalent bond and has significant ionic character. |

| C-Li Bonding Orbital Composition | ~85% C, ~15% Li | NBO Analysis | Reveals that the bonding orbital is heavily polarized towards the more electronegative carbon atom. |

These theoretical findings underscore a picture of the C-Li bond in lithium dodec-1-ynide as a highly polar, predominantly ionic interaction with a smaller but significant covalent component. The localization of negative charge on the terminal alkyne carbon atom rationalizes the potent nucleophilicity and basicity of lithium acetylides in organic synthesis. fiveable.me Furthermore, computational studies can model the influence of solvent molecules on the C-Li bond, showing that coordination of solvent molecules to the lithium atom can affect the bond's polarity and reactivity. e-bookshelf.de

Advanced Synthetic Applications and Functionalization Strategies of Lithium Dodec 1 Ynide

Stereoselective Transformations

The development of stereoselective reactions involving lithium acetylides is crucial for accessing chiral molecules with defined three-dimensional structures. While direct stereoselective additions of lithium dodec-1-ynide can be challenging, methodologies have been developed that leverage chiral auxiliaries or reagents to induce stereoselectivity.

One notable area is the enantioselective alkylation of α-alkynyl carboxylic acids to generate quaternary stereogenic centers. nih.gov In these transformations, a stable mixed aggregation between the lithium enediolate of the acid and a chiral lithium amide creates a chiral environment for the subsequent alkylation step. nih.gov This approach must overcome significant steric hindrance to form the quaternary carbon center while controlling regioselectivity to prevent alkylation at the γ-position. nih.gov Crystallographic studies of the intermediate chiral lithium aggregates have highlighted the importance of cation-π interactions between the lithium ion and the alkyne group in achieving high levels of stereocontrol. nih.gov

Furthermore, lithium alkynide-BF3 reagents have been employed in the synthesis of prostanoid intermediates from bicyclic epoxides. kirj.ee The stereochemistry of the products in these reactions is dictated by the initial stereochemistry of the epoxide starting material. kirj.ee The use of a Lewis acid like boron trifluoride (BF3) can modulate the reactivity of the lithium acetylide, facilitating a controlled nucleophilic attack.

Strategies for Enabling Organolithium-Sensitive Functional Groups

A significant challenge in employing highly reactive organolithium reagents like lithium dodec-1-ynide is their incompatibility with common organolithium-sensitive functional groups, such as esters, amides, nitriles, and ketones. nih.govwikipedia.org The strong basicity and nucleophilicity of the C-Li bond mean these reagents will readily react with acidic protons (e.g., on alcohols or carboxylic acids) or attack electrophilic carbonyl carbons. wikipedia.orglibretexts.org To overcome this, two primary strategies are employed: the use of protecting groups and the development of catalytic systems that exhibit high functional group tolerance.

Protecting Groups: Protecting groups are essential for temporarily masking reactive functional groups during a synthetic sequence. pearson.comlibretexts.org For instance, an alcohol can be converted to a silyl ether, which is stable under the basic conditions of an organolithium reaction and can be removed later with a fluoride source. libretexts.org Similarly, carboxylic acids are often protected as esters, which can be removed by hydrolysis. oup.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the mildness of the conditions required for its removal. oup.com

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| Alcohol (-OH) | Silyl ethers (e.g., TMS, TBDMS) | Acid or fluoride ion (e.g., TBAF) libretexts.org |

| Benzyl ether (Bn) | Hydrogenolysis libretexts.org | |

| Aldehyde/Ketone (C=O) | Acetals, Ketals | Aqueous acid wikipedia.org |

| Carboxylic Acid (-COOH) | Methyl or Ethyl esters | Acid or base hydrolysis libretexts.org |

| Benzyl esters | Hydrogenolysis libretexts.org | |

| Terminal Alkyne | Silyl groups (e.g., TMS) | Fluoride ion or mild base libretexts.org |

Enhanced Functional Group Tolerance via Catalysis: Recent advancements in catalysis have provided powerful alternatives to the use of protecting groups. Palladium-catalyzed cross-coupling reactions of lithium acetylides with aryl bromides have demonstrated remarkable functional group tolerance, allowing for the presence of sensitive carbonyl functionalities. hanze.nl These reactions can proceed under ambient conditions with short reaction times, offering a significant advantage over traditional methods. hanze.nl This tolerance is attributed to the catalytic cycle proceeding much faster than the direct reaction of the organolithium reagent with the sensitive group. nih.govrug.nl This approach has been successfully applied in the presence of esters, nitriles, amides, and even boronic esters. nih.gov

Development of Catalytic Protocols for Lithium Acetylide Reactivity

To tame the high reactivity of lithium acetylides and expand their synthetic utility, various catalytic protocols have been developed. sioc.ac.cn These methods often employ transition metals like palladium to facilitate cross-coupling reactions that are complementary to traditional methods like the Sonogashira coupling. hanze.nlresearchgate.net

A key development is the palladium-catalyzed cross-coupling of lithium acetylides with aryl or benzyl bromides. nih.govhanze.nl These reactions proceed rapidly (often within 5-60 minutes) at room temperature and with high selectivity. nih.govrug.nl The use of specific palladium catalysts, such as those supported by bulky phosphine ligands like P(tBu3), has been crucial for this success. nih.gov Mechanistic studies suggest the formation of a dilithium (B8592608) tetraalkinyl palladate complex as a key intermediate. researchgate.netresearchgate.net This catalytic approach not only tolerates a wide range of functional groups but also avoids the need for transmetalation to other organometallic species (e.g., zinc, boron, or tin), streamlining the synthetic process. rug.nl

The table below summarizes typical conditions for such catalytic cross-coupling reactions.

| Catalyst | Substrates | Conditions | Reaction Time | Key Features |

| Pd[P(tBu3)]2 | Lithium acetylides + Aryl bromides | Toluene, Room Temp | 45 min | High functional group tolerance nih.govrug.nl |

| Pd[P(tBu3)]2 | Lithium acetylides + Benzyl bromides | Toluene, Room Temp | 10 min | Fast, selective, tolerates esters, nitriles, amides nih.gov |

| Lithium-Nitrogen System | Ammonia Decomposition | Moderate Temp | N/A | Functions via a solid solution of lithium amide and imide bham.ac.uk |

| Lithium Phosphate | Isomerization of Propylene Oxide | Varies | N/A | Supported catalyst for isomerization reactions alfachemic.com |

These catalytic systems represent a significant advancement, enabling the efficient construction of C(sp)-C(sp2) and C(sp)-C(sp3) bonds under mild conditions. nih.gov

Utility in Accessing Complex Molecular Architectures and Intermediates

Lithium dodec-1-ynide and related acetylides are pivotal reagents for accessing complex molecular architectures and key synthetic intermediates. mt.com Their ability to form new carbon-carbon bonds makes them indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.

Substituted pyridines are prevalent motifs in pharmaceuticals and natural products. nih.gov A powerful method for their synthesis involves the reaction of pyridine boronic esters with organometallic reagents, including alkynyl lithium species. nih.gov In this strategy, the pyridine ring is first activated by an acylating agent, after which it reacts with the lithium acetylide to form a dihydropyridine boronic ester intermediate. This versatile intermediate can then be oxidized to yield the corresponding 2-alkynylpyridine. This method is notable for its ability to incorporate a wide range of nucleophiles, including aryl, alkyl, and alkynyl lithium reagents. nih.gov

Propargylic boronic esters are valuable synthetic intermediates. A stereospecific method for their preparation involves the 1,2-metalate rearrangement of borylated cyclopropanes mediated by alkynyllithium reagents. nih.gov This process facilitates a ring-opening of polysubstituted cyclopropyl boronic esters, leading to a variety of tertiary pinacol boranes that possess adjacent tertiary or quaternary carbon stereocenters with high diastereomeric purity. nih.gov The reaction of disubstituted cyclopropyl iodides with lithium acetylides, including those with long alkyl chains like lithium dodec-1-ynide, proceeds smoothly to afford the desired propargylic boronic esters in good yields. nih.gov

Table of Synthesized Propargylic Boronic Esters

| Cyclopropyl Iodide | Alkynyllithium Reagent | Product | Yield (%) |

|---|---|---|---|

| 4a | Hexynyllithium | 6b | 85 |

| 4a | (Cyclohexylethynyl)lithium | 6d | 82 |

| 4b | Hexynyllithium | 6b | 72 |

Data adapted from reference nih.gov. This table showcases the versatility of the reaction with different alkynyllithium reagents.

Piperidines are among the most important synthetic fragments in drug design. researchgate.net The dihydropyridine boronic ester intermediates, formed from the reaction of activated pyridine boronic esters and lithium acetylides as described in section 6.4.1, also serve as precursors to piperidine derivatives. nih.gov Through further synthetic manipulations such as reduction, these intermediates can be converted into highly substituted piperidines. Additionally, catalytic methods are being developed for the cyclization of diamine boranes into cyclic diazaborolidines using lithium-based catalysts, which can serve as precursors for N-heterocycles. nih.gov While direct synthesis of lactams using lithium dodec-1-ynide is less common, the functional handles introduced by the acetylide can be elaborated through various synthetic steps, such as oxidation and cyclization, to form lactam rings within a larger molecular framework.

Emerging Research Themes and Future Prospects for Lithium Dodec 1 Ynide Chemistry

Development of Novel Catalytic Systems

The development of catalytic systems for reactions involving lithium acetylides is a significant area of research aimed at improving efficiency and enantioselectivity. researchgate.netnih.gov While stoichiometric reactions are common, the use of chiral catalysts can enable the asymmetric addition of lithium alkynides to prochiral electrophiles, providing access to valuable chiral propargylic alcohols. researchgate.net

One notable approach involves the use of chiral lithium binaphtholate catalysts for the enantioselective addition of lithium acetylides to ketones. researchgate.net The design of macrocyclic lithium binaphtholate catalysts has shown promise in achieving high reactivity and selectivity, which is attributed to a combination of a cavity effect and lipophilic effects that prevent catalyst deactivation through aggregation. researchgate.net Another strategy employs BINOL derivatives to catalyze the asymmetric nih.govrsc.org-addition of lithium acetylides to ketones, which can be integrated into cascade reactions like the Type II Anion Relay Chemistry for the efficient construction of complex molecules. nih.gov

Palladium catalysis has also been instrumental in expanding the utility of lithium acetylides, particularly in cross-coupling reactions. researchgate.net Research has demonstrated that dilithium (B8592608) tetraalkinyl palladate complexes, formed from the reaction of palladium salts with alkynyllithium reagents, can effectively catalyze the coupling of aryl chlorides with lithium acetylides. researchgate.net This methodology complements the well-established Sonogashira reaction and shows remarkable functional group tolerance for an organolithium reaction. researchgate.net Furthermore, lithium compounds themselves have been explored as catalysts for reactions such as the hydroboration of alkynes. researchgate.net

Interactive Table: Catalytic Systems for Lithium Alkynide Reactions

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Chiral Lithium Binaphtholates | Enantioselective addition to ketones | Macrocyclic design prevents catalyst deactivation. researchgate.net |

| BINOL Derivatives | Asymmetric nih.govrsc.org-addition to ketones | Enables enantioselective three-component coupling reactions. nih.gov |

| Palladium Complexes | Cross-coupling with aryl halides | Tolerates a wide range of functional groups. researchgate.net |

Chemo- and Regioselectivity Control in Complex Substrates

Achieving high levels of chemo- and regioselectivity is a critical challenge in the application of highly reactive organometallic reagents like lithium dodec-1-ynide, especially when dealing with complex substrates possessing multiple reactive sites. Research in this area focuses on understanding and manipulating the factors that govern reaction outcomes.

The inherent reactivity of the carbon-lithium bond makes organolithium reagents powerful nucleophiles and strong bases. wikipedia.org This high reactivity can lead to a lack of selectivity if not properly controlled. In the context of alkynes, controlling regioselectivity in addition reactions is a significant challenge, particularly with unsymmetrical internal alkynes. researchgate.net

One strategy to control selectivity involves the use of directing groups on the substrate that can coordinate to the lithium cation, thereby guiding the reagent to a specific site. Another approach is the use of external additives or ligands that can modulate the reactivity and aggregation state of the organolithium species. numberanalytics.com For instance, the presence of lithium ions has been shown to act as a chelating agent, influencing the regio- and stereoselectivity of reactions involving cyclitol epoxides by favoring a specific conformation of the substrate. nih.gov

In catalyzed reactions, the choice of catalyst and ligand is paramount in dictating the chemo- and regioselectivity. For example, in the nickel-catalyzed azide-alkyne cycloaddition, the catalyst system enables excellent control over the regiochemistry, leading to specific isomers of the resulting triazoles. rsc.orgkaist.ac.kr Similarly, advanced palladium catalyst systems have been developed for the highly selective hydroamidation of 1,3-diynes. researchgate.net

Expanding Substrate Scope and Reaction Diversity

A major driving force in contemporary organic synthesis is the expansion of the substrate scope and the diversification of reaction types for established reagents. For lithium dodec-1-ynide, this involves moving beyond simple addition reactions to a broader range of transformations and applying it to a wider variety of electrophiles.

Alkynes are highly versatile functional groups that can participate in numerous transformations, including alkenylation, annulation, alkylation, and alkynylation. researchgate.net The development of new catalytic methods is key to unlocking this potential for lithium alkynides. For example, palladium-catalyzed cross-coupling reactions have significantly expanded the range of aryl and vinyl halides that can be coupled with lithium acetylides. researchgate.net

Research is also focused on developing reactions that can tolerate a wider array of functional groups. This is a significant challenge for organolithium reagents due to their high reactivity. sigmaaldrich.com The development of methodologies that allow for the presence of sensitive functional groups, such as carbonyls, without the need for protecting groups would represent a major advance. researchgate.net

Furthermore, efforts are being made to incorporate lithium alkynides into more complex reaction cascades. Anion Relay Chemistry, for instance, allows for the three-component coupling of a lithium acetylide, a linchpin, and an electrophile in a single pot, leading to the rapid assembly of complex structures. nih.gov

Sustainable Synthesis and Green Chemistry Approaches in Organolithium Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes, and organolithium chemistry is no exception. Key areas of focus include the use of more environmentally benign solvents, the development of solvent-free methods, and the improvement of energy efficiency.

Traditional solvents for organolithium reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), pose environmental and safety concerns. nih.govrsc.org Research into sustainable alternatives has identified solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as viable green options. nih.govrsc.org These solvents are often recoverable, which further enhances the sustainability of the process. nih.gov

Flow microreactors are emerging as a powerful tool for improving the safety and efficiency of organolithium reactions. longdom.org The precise control over reaction time and temperature offered by these systems can enable protecting-group-free synthesis, where highly reactive organolithium species can be generated and reacted with substrates containing sensitive functional groups without the need for protection and deprotection steps. longdom.org

Mechanochemistry, which involves conducting reactions in a ball mill with minimal or no solvent, represents another promising green approach. eurekalert.org This technique has been successfully applied to the synthesis of organolithium reagents, offering a scalable and solvent-free method that simplifies the traditional solution-based procedures. eurekalert.org

Advanced Mechanistic Investigations (Experimental and Computational)

A deep understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. For organolithium compounds, this is particularly challenging due to their tendency to form complex aggregates in solution.

Advanced spectroscopic techniques, such as multi-nuclear NMR spectroscopy (e.g., ⁶Li, ¹³C), are invaluable tools for elucidating the structure of organolithium aggregates in solution. acs.orgnih.gov These studies have revealed that lithium acetylides can exist as mixtures of dimers, tetramers, and mixed aggregates with other lithium species present in the reaction mixture. acs.orgnih.gov The structure and composition of these aggregates can have a profound impact on the reactivity and selectivity of the organolithium reagent. nih.gov

For example, studies on the addition of lithium phenylacetylide to lithiated quinazolinones showed that the reaction proceeds through a mixed dimer, even though a mixed tetramer was the dominant species in solution under the conditions used for structural characterization. nih.gov In another study, the high enantioselectivity of a lithium ephedrate-mediated addition of a lithium acetylide to a ketone was rationalized by a stereochemical model based on a C₂ symmetric 2:2 mixed tetramer. acs.org

Computational studies, often using Density Functional Theory (DFT), complement experimental investigations by providing insights into the structures and energies of transient intermediates and transition states that are difficult to observe directly. researchgate.net These calculations can help to elucidate the structures of mixed aggregates and rationalize observed reaction outcomes. researchgate.net Recent computational work has also highlighted the importance of cation-π interactions between lithium and the alkyne moiety in stabilizing aggregates and influencing stereocontrol. nih.govresearchgate.net

Interactive Table: Mechanistic Investigation Techniques for Lithium Alkynide Reactions

| Technique | Information Gained | Key Findings |

|---|---|---|

| ⁶Li, ¹³C NMR Spectroscopy | Structure and composition of aggregates in solution. acs.orgnih.gov | Lithium acetylides form dimers, tetramers, and mixed aggregates. acs.orgnih.gov |

| ReactIR Spectroscopy | Real-time monitoring of reaction kinetics. acs.org | Can help to identify the reactive species. acs.org |

| Density Functional Theory (DFT) | Structures and energies of intermediates and transition states. researchgate.net | Elucidates the role of mixed aggregates and cation-π interactions. researchgate.netnih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.